molecular formula C2H2BrO2- B1195939 Bromoacetate CAS No. 68-10-0

Bromoacetate

Cat. No. B1195939
CAS RN: 68-10-0
M. Wt: 137.94 g/mol
InChI Key: KDPAWGWELVVRCH-UHFFFAOYSA-M
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Patent
US06359168B1

Procedure details

This solution of bromoacetate is added dropwise to the prepared solution of benzyloxyethanolate anion, and the mixture is heated at reflux for 19 h. The reaction is stopped with 5% KHSO4. 250 ml ethyl acetate is added and the organic phase is extracted three times with the aid of 5% NaOH. The pH of the alkaline phase is reduced to 1 with 10% HCl and extraction is performed twice with EtOAc. The organic phase is washed three times with sodium chloride solution, dried on Na2SO4, and evaporated to obtain 6.4 g (93%) 7-phenyl-3,6-dioxaheptanoic acid in the form of a colourless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyloxyethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O-:5])=[O:4].[CH2:6]([O:13][CH:14]([O-])[CH3:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH:17]S([O-])(=O)=O.[K+]>C(OCC)(=O)C>[C:7]1([CH2:6][O:13][CH2:14][CH2:15][O:17][CH2:2][C:3]([OH:5])=[O:4])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)[O-]
Name
benzyloxyethanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 h
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted three times with the aid of 5% NaOH
EXTRACTION
Type
EXTRACTION
Details
The pH of the alkaline phase is reduced to 1 with 10% HCl and extraction
WASH
Type
WASH
Details
The organic phase is washed three times with sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.